molecular formula C11H18O2 B13061744 2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde

2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde

Cat. No.: B13061744
M. Wt: 182.26 g/mol
InChI Key: RXJZFGKOUIFHDI-UHFFFAOYSA-N
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Description

2-Ethoxybicyclo[222]octane-2-carbaldehyde is a bicyclic compound with the molecular formula C11H18O2 This compound features a bicyclo[222]octane core with an ethoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde can be achieved through several methods. One common approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method provides a straightforward route to the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial production would likely involve scaling up the laboratory synthesis methods and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-Ethoxybicyclo[2.2.2]octane-2-carboxylic acid.

    Reduction: 2-Ethoxybicyclo[2.2.2]octane-2-methanol.

    Substitution: Products will vary based on the nucleophile used.

Scientific Research Applications

2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxybicyclo[2.2.2]octane-2-carbaldehyde depends on its interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxybicyclo[222]octane-2-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the bicyclic core

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-ethoxybicyclo[2.2.2]octane-2-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-2-13-11(8-12)7-9-3-5-10(11)6-4-9/h8-10H,2-7H2,1H3

InChI Key

RXJZFGKOUIFHDI-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC2CCC1CC2)C=O

Origin of Product

United States

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